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Compound of Interest

Compound Name: AL 8810 isopropyl ester

Cat. No.: B1663052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of AL-8810, a

selective antagonist of the Prostaglandin F2α (FP) receptor. The information is compiled from

publicly available research to assist in evaluating its suitability for experimental use.

Overview of AL-8810
AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-

indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, is a prostaglandin F2α analog. It

functions as a competitive antagonist at the FP receptor, a G-protein coupled receptor (GPCR)

that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to an increase in

intracellular calcium.[1][2] AL-8810 also exhibits weak partial agonist activity at the FP receptor.

[1][3]

Cross-Reactivity Data
AL-8810 has been primarily characterized for its selectivity against other prostanoid receptors.

While comprehensive screening data against a broad panel of non-prostanoid GPCRs is not

extensively published, the available information indicates a high degree of selectivity for the FP

receptor.
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AL-8810 shows a significant selectivity for the FP receptor over other prostanoid receptor

subtypes. Even at a concentration of 10 µM, it did not produce significant inhibition of the TP,

DP, EP₂, and EP₄ receptors in functional assays.[1] This indicates a selectivity of over 100-fold

for the FP receptor compared to these other prostanoid receptors.

Receptor
Ligand/Ago
nist Used

Cell Line Assay Type
AL-8810
Activity

Reference

FP Fluprostenol A7r5
Phospholipas

e C

Ki = 426 ± 63

nM
[1]

FP Fluprostenol A7r5
Phospholipas

e C

pA₂ = 6.68 ±

0.23
[1]

FP Fluprostenol Swiss 3T3
Phospholipas

e C

pA₂ = 6.34 ±

0.09
[1]

TP - Various Functional

No significant

inhibition at

10 µM

[1]

DP - Various Functional

No significant

inhibition at

10 µM

[1]

EP₂ - Various Functional

No significant

inhibition at

10 µM

[1]

EP₄ - Various Functional

No significant

inhibition at

10 µM

[1]

Non-Prostanoid GPCR Selectivity
Limited data is available for the cross-reactivity of AL-8810 with non-prostanoid GPCRs. One

study reported that AL-8810 did not antagonize the phospholipase C-coupled V(1)-vasopressin

receptor in A7r5 cells.[1]
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Receptor
Ligand/Ago
nist Used

Cell Line Assay Type
AL-8810
Activity

Reference

V₁-

Vasopressin
Vasopressin A7r5

Phospholipas

e C

No significant

antagonism
[1]

Note: The absence of comprehensive public screening data (e.g., from a broad panel like the

Eurofins SafetyScreen) means that the full off-target profile of AL-8810 across diverse GPCR

families such as adrenergic, muscarinic, dopaminergic, and serotonergic receptors is not well-

documented in the available literature. Researchers should exercise caution and may consider

conducting broader selectivity profiling for applications where off-target effects are a critical

concern.
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Caption: FP Receptor Signaling Pathway.
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Caption: Experimental Workflow for Cross-Reactivity.

Detailed Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1663052?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are representative protocols for the key assays used to characterize the cross-

reactivity of AL-8810.

Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of AL-8810 for

a target GPCR, such as the FP receptor, using cell membranes.

Objective: To determine the inhibitory constant (Ki) of AL-8810 by measuring its ability to

displace a radiolabeled ligand from the target receptor.

Materials:

Cell Membranes: A7r5 cell membranes expressing the FP receptor.

Radioligand: [³H]-PGF2α.

Test Compound: AL-8810.

Non-specific Binding Control: Unlabeled PGF2α at a high concentration (e.g., 10 µM).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

Scintillation Counter.

Procedure:

Membrane Preparation: Prepare A7r5 cell membranes by homogenization and

centrifugation. Resuspend the final membrane pellet in assay buffer and determine the

protein concentration.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Cell membranes, [³H]-PGF2α, and assay buffer.
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Non-specific Binding: Cell membranes, [³H]-PGF2α, and a saturating concentration of

unlabeled PGF2α.

Competitive Binding: Cell membranes, [³H]-PGF2α, and varying concentrations of AL-

8810.

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell

harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of AL-8810.

Determine the IC₅₀ value (the concentration of AL-8810 that inhibits 50% of specific

radioligand binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay
This protocol describes a representative method for assessing the functional antagonist activity

of AL-8810 at a Gq-coupled receptor, such as the FP receptor.

Objective: To measure the ability of AL-8810 to inhibit agonist-induced increases in intracellular

calcium.

Materials:

Cells: HEK-293 cells stably expressing the human FP receptor.
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Agonist: Fluprostenol.

Antagonist: AL-8810.

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fluorescence Plate Reader: Equipped with injectors (e.g., FlexStation or FLIPR).

Procedure:

Cell Plating: Seed the HEK-293 cells into black-walled, clear-bottom 96-well plates and grow

to confluence.

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator

dye in assay buffer for 45-60 minutes at 37°C.

Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer

containing varying concentrations of AL-8810. Incubate for 15-30 minutes.

Calcium Measurement:

Place the plate in the fluorescence plate reader and establish a baseline fluorescence

reading.

Inject the agonist (fluprostenol) into the wells and immediately begin recording the

fluorescence intensity over time.

Data Analysis:

Measure the peak fluorescence response for each well.

Plot the agonist dose-response curves in the absence and presence of different

concentrations of AL-8810.

Determine the EC₅₀ values for the agonist in each condition.
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Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration

of AL-8810 to determine the pA₂ value, which is a measure of antagonist potency.

Phospholipase C (PLC) Activity Assay
This protocol is a representative method for measuring the functional activity of Gq-coupled

receptors by quantifying the production of inositol phosphates.

Objective: To determine the effect of AL-8810 on agonist-stimulated PLC activity.

Materials:

Cells: Swiss 3T3 fibroblasts.

Radiolabel: [³H]-myo-inositol.

Agonist: Fluprostenol.

Antagonist: AL-8810.

Stimulation Buffer: HBSS with 10 mM LiCl.

Extraction Solution: Perchloric acid or a chloroform/methanol mixture.

Anion Exchange Chromatography Columns.

Scintillation Counter.

Procedure:

Cell Labeling: Culture Swiss 3T3 cells in a medium containing [³H]-myo-inositol for 24-48

hours to allow for incorporation into membrane phosphoinositides.

Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of

AL-8810 in a pre-stimulation buffer for 15-30 minutes.

Agonist Stimulation: Replace the pre-stimulation buffer with stimulation buffer containing the

same concentrations of AL-8810 and a fixed concentration of fluprostenol. Incubate for a
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defined period (e.g., 30-60 minutes). LiCl is included to inhibit inositol monophosphatase,

leading to the accumulation of inositol phosphates.

Extraction of Inositol Phosphates: Stop the reaction by adding an extraction solution (e.g.,

ice-cold perchloric acid). Neutralize the extracts.

Separation of Inositol Phosphates: Separate the total inositol phosphates from free [³H]-myo-

inositol using anion exchange chromatography.

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation

counter.

Data Analysis:

Plot the amount of [³H]-inositol phosphates produced against the agonist concentration in

the presence and absence of AL-8810.

Determine the IC₅₀ of AL-8810 for the inhibition of agonist-stimulated inositol phosphate

production.

Calculate the Ki or pA₂ value to quantify the antagonist potency.

Conclusion
The available data strongly indicates that AL-8810 is a selective antagonist for the

prostaglandin FP receptor with minimal cross-reactivity against other tested prostanoid

receptors and the V₁-vasopressin receptor.[1] It serves as a valuable pharmacological tool for

studying FP receptor-mediated processes. However, researchers should be aware of the

limited publicly available data on its interaction with a broader range of GPCR families. For

studies where a high degree of certainty regarding off-target effects is required, further

independent screening of AL-8810 is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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